REACTION_CXSMILES
|
[Sn](Cl)Cl.[N+](=[CH:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])=[N-].[O:12]=[CH:13][CH2:14][CH2:15][O:16][C:17](=[O:19])[CH3:18]>C(Cl)Cl>[CH2:10]([O:9][C:7](=[O:8])[CH2:6][C:13](=[O:12])[CH2:14][CH2:15][O:16][C:17](=[O:19])[CH3:18])[CH3:11]
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
92 mL
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=CC(=O)OCC
|
Name
|
|
Quantity
|
0.44 mol
|
Type
|
reactant
|
Smiles
|
O=CCCOC(C)=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purge with nitrogen
|
Type
|
ADDITION
|
Details
|
add dichloroethane (300 mL) by cannula
|
Type
|
CUSTOM
|
Details
|
the reaction in a 50° C. oil bath for 3 h
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
Concentrate under vacuum
|
Type
|
ADDITION
|
Details
|
add saturated aqueous NaHCO3
|
Type
|
CUSTOM
|
Details
|
remove the organic phase
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous portion with EtOAc (2×)
|
Type
|
WASH
|
Details
|
Wash the combined organic portions with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over MgSO4
|
Type
|
FILTRATION
|
Details
|
filter through Celite®
|
Type
|
CONCENTRATION
|
Details
|
concentrate under vacuum
|
Type
|
CUSTOM
|
Details
|
Purify by flash chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with a gradient of EtOAc/hexane 8%-25%
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(CCOC(C)=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.8 g | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 31.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |